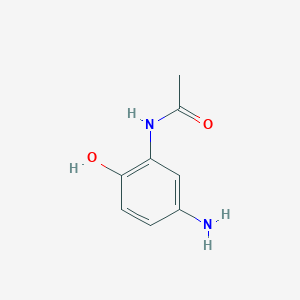

N-(5-Amino-2-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVFARIRDCFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598320 | |

| Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23184-60-3 | |

| Record name | N-(5-Amino-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-amino-2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-Aryl-Acetamide Derivatives: A Detailed Analysis of Pathways from Substituted Aminophenols

Executive Summary

N-(5-Amino-2-hydroxyphenyl)acetamide is a substituted aromatic compound of interest to researchers in drug development and fine chemical synthesis, partly due to its structural relation to the common analgesic, acetaminophen. This guide provides a comprehensive, in-depth technical overview of its synthesis. A critical analysis of the synthetic route reveals that the specified starting material, m-aminophenol, is not a viable precursor for the target molecule due to incompatible substitution patterns. Directing electrophilic substitution from a 1,3-disubstituted (meta) precursor to a 1,2,5-trisubstituted product is not feasible through standard, high-yield synthetic transformations.

To ensure scientific integrity and provide maximum value, this whitepaper is structured into two primary parts. Part 1 details the validated and chemically sound synthesis of the target compound, This compound, from its correct precursor, o-aminophenol . Part 2 explores the synthesis of a plausible positional isomer, N-(4-Amino-3-hydroxyphenyl)acetamide , which is the logical product derived from the originally specified starting material, m-aminophenol . This dual-pathway approach provides a rigorous examination of regiochemical control in electrophilic aromatic substitution and serves as a practical guide for the synthesis of these important chemical entities.

Part 1: Validated Synthesis of this compound from o-Aminophenol

Strategic Rationale and Mechanistic Overview

The synthesis of this compound from o-aminophenol is a logical three-step process founded on fundamental principles of organic chemistry. The strategy hinges on modulating the reactivity and directing effects of the functional groups present on the aromatic ring.

-

Chemoselective N-Acetylation: The synthesis commences with the protection of the highly reactive amino group of o-aminophenol. The amino group is a stronger nucleophile than the hydroxyl group, allowing for selective acetylation using acetic anhydride to form an amide.[1][2] This transformation is crucial as it converts the strongly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). This moderation prevents unwanted oxidation during the subsequent nitration step and refines its directing influence.

-

Regioselective Nitration: The second step involves the electrophilic substitution of a nitro group (-NO₂) onto the N-(2-hydroxyphenyl)acetamide intermediate. The hydroxyl (-OH) and N-acetyl (-NHCOCH₃) groups are both ortho-, para-directing. The position para to the powerful hydroxyl directing group is C4 (relative to -OH), and the position ortho is C6. The position para to the N-acetyl group is C5. The concerted directing effect and steric accessibility strongly favor nitration at the position para to the hydroxyl group, yielding N-(2-hydroxy-5-nitrophenyl)acetamide as the major product. Careful control of temperature and nitrating agents is essential to maximize the yield of this specific isomer.[3]

-

Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved through various well-established methods, including catalytic hydrogenation or chemical reduction.[4][5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high yield.

This strategic sequence ensures high regioselectivity and results in the desired 1,2,5-substitution pattern of the target molecule.

Visualized Synthetic Workflow

Caption: Synthesis of this compound from o-aminophenol.

Detailed Experimental Protocols

Protocol 1.1: Selective N-Acetylation of o-Aminophenol

-

Materials: o-Aminophenol, acetic anhydride, glacial acetic acid, deionized water, ice.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of o-aminophenol in 50 mL of glacial acetic acid with gentle warming if necessary.

-

Cool the solution to room temperature and slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 50-60°C for 15 minutes.

-

Pour the warm reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

The product, N-(2-hydroxyphenyl)acetamide, will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60°C.

-

-

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product can be purified further by recrystallization from hot water or an ethanol/water mixture to achieve high purity.[6]

Protocol 1.2: Regioselective Nitration of N-(2-hydroxyphenyl)acetamide

-

Materials: N-(2-hydroxyphenyl)acetamide, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 15.1 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide in 50 mL of concentrated sulfuric acid. Maintain the temperature below 10°C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at 0-10°C.

-

Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Collect the crude N-(2-hydroxy-5-nitrophenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

-

-

Trustworthiness: Temperature control is critical to prevent over-nitration and byproduct formation. The regiochemistry should be confirmed by ¹H NMR spectroscopy.

Protocol 1.3: Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide

-

Materials: N-(2-hydroxy-5-nitrophenyl)acetamide, ethanol, palladium on carbon (10% Pd/C), or alternatively Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl).

-

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 9.8 g (0.05 mol) of N-(2-hydroxy-5-nitrophenyl)acetamide in 150 mL of ethanol.

-

Add 0.5 g of 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.

-

-

Trustworthiness: The complete reduction of the nitro group can be confirmed by the disappearance of its characteristic signals in IR and NMR spectra and the appearance of signals for the new amino group.

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed using a suite of analytical techniques.

| Technique | Intermediate: N-(2-hydroxy-5-nitrophenyl)acetamide | Final Product: this compound |

| HPLC | A single major peak on a C18 column confirms purity.[7] | A single major peak with a different retention time from the starting material. |

| ¹H NMR | Characteristic downfield aromatic protons due to the electron-withdrawing -NO₂ group. | Upfield shift of aromatic protons due to the electron-donating -NH₂ group. |

| Mass Spec. | Molecular ion peak corresponding to C₈H₈N₂O₄ (m/z = 196.05). | Molecular ion peak corresponding to C₈H₁₀N₂O₂ (m/z = 166.07). |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. | A sharp and distinct melting point from the nitrated intermediate. |

Part 2: Synthesis of N-(4-Amino-3-hydroxyphenyl)acetamide from m-Aminophenol

Strategic Rationale and Regiochemical Analysis

While m-aminophenol cannot produce the target compound from Part 1, it is an excellent precursor for its positional isomer, N-(4-Amino-3-hydroxyphenyl)acetamide. The synthetic strategy is analogous (acetylation, nitration, reduction), but the regiochemical outcome of the nitration step is different and dictated by the 1,3-substitution pattern of the precursor.

After the initial N-acetylation of m-aminophenol to yield N-(3-hydroxyphenyl)acetamide, the directing effects of the -OH group (at C1) and the -NHCOCH₃ group (at C3) must be considered. Both groups direct electrophiles to their ortho and para positions.

-

-OH directs to: C2, C4, C6

-

-NHCOCH₃ directs to: C2, C4, C6

The C2, C4, and C6 positions are all activated. However, the C4 position is para to the strongly activating -OH group and ortho to the -NHCOCH₃ group, making it the most electronically favorable and sterically accessible site for electrophilic attack. Therefore, nitration of N-(3-hydroxyphenyl)acetamide is expected to yield N-(3-hydroxy-4-nitrophenyl)acetamide as the major product. Subsequent reduction provides the isomeric final product.

Visualized Synthetic Workflow

Caption: Synthesis of N-(4-Amino-3-hydroxyphenyl)acetamide from m-aminophenol.

Detailed Experimental Protocols

Protocol 2.1: Selective N-Acetylation of m-Aminophenol

-

Materials: m-Aminophenol, acetic anhydride, deionized water, ice.

-

Procedure:

-

Create a suspension of 10.9 g (0.1 mol) of m-aminophenol in 100 mL of deionized water in a 500 mL beaker.

-

While stirring vigorously, add 11.2 mL (0.12 mol) of acetic anhydride in one portion.

-

Stir the mixture for 15-20 minutes. The product, N-(3-hydroxyphenyl)acetamide, will begin to precipitate.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for higher purity.[8]

-

Protocol 2.2 & 2.3: Nitration and Reduction

The protocols for the nitration of N-(3-hydroxyphenyl)acetamide and the subsequent reduction of the resulting N-(3-hydroxy-4-nitrophenyl)acetamide are analogous to Protocols 1.2 and 1.3, respectively. The key difference is the starting material for the nitration step and, consequently, the identity of the intermediate and final products. Analytical characterization (NMR, MS) is essential to confirm the formation of the correct positional isomer.

Part 3: Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| m-Aminophenol | 591-27-5 | Harmful if swallowed or inhaled. Toxic to aquatic life.[9] | Avoid dust formation and inhalation. Prevent release to the environment. |

| o-Aminophenol | 95-55-6 | Harmful if swallowed. Suspected of causing genetic defects. | Handle with care, avoid contact with skin and eyes. |

| Acetic Anhydride | 108-24-7 | Flammable. Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Keep away from water and ignition sources. |

| Nitric Acid (Conc.) | 7697-37-2 | Strong oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled. | Use extreme caution. Always add acid to other liquids slowly. |

| Sulfuric Acid (Conc.) | 7664-93-9 | Causes severe skin burns and eye damage. | Use extreme caution. Always add acid to water/other liquids slowly. |

| Palladium on Carbon | 7440-05-3 | Flammable solid. May be pyrophoric when dry or spent. | Handle wet. Do not allow to dry. Keep away from ignition sources. |

References

-

Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol. Retrieved from [10]

-

Al-Hetlani, E., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Retrieved from [Link][4]

-

Dandge, P. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link][2]

-

Qu, L., et al. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link][12]

-

Google Patents. (n.d.). Stepwise reduction of p-nitrophenol. Retrieved from [5]

-

Al-Hetlani, E., et al. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. ACS Omega. Retrieved from [Link][13]

-

Pawar, R. R., & Gawande, P. N. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. Retrieved from [Link][14]

-

Cosmetics Info. (n.d.). m-Aminophenol. Retrieved from [Link][15]

-

Williamson, K. L., & Masters, K. M. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link][6]

-

ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link][17]

-

European Commission. (2006). Opinion on m-aminophenol. Retrieved from [Link][18]

-

ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Retrieved from [Link][19]

-

Arabian Journal of Chemistry. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link][20]

-

Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link][21]

-

DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link][22]

-

Google Patents. (n.d.). Selective nitration process. Retrieved from [23]

-

Taylor & Francis eBooks. (1993). New Route to m-Aminophenol. Retrieved from [Link][25]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][7]

-

Wyzant. (2020). What is the best method to do nitration on P-aminophenol and what is the end product?. Retrieved from [Link][3]

-

Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link][26]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link][27]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link][28]

-

ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link][29]

-

Google Patents. (n.d.). A kind of preparation method of m-aminophenol. Retrieved from [30]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link][31]

-

Google Patents. (n.d.). The preparation method of 2,4- di-t-butyl -5- amino phenols. Retrieved from [8]

Sources

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wyzant.com [wyzant.com]

- 4. mdpi.com [mdpi.com]

- 5. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]

- 11. Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Acetaminophen (Tylenol) - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemijournal.com [chemijournal.com]

- 15. cosmeticsinfo.org [cosmeticsinfo.org]

- 16. Paracetamol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. ec.europa.eu [ec.europa.eu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 21. arkat-usa.org [arkat-usa.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 24. cdc.gov [cdc.gov]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. Separation of Acetamide, N-(3-amino-2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 27. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 28. Separation of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 29. researchgate.net [researchgate.net]

- 30. CN109942441A - A kind of preparation method of m-aminophenol - Google Patents [patents.google.com]

- 31. ijper.org [ijper.org]

"N-(5-Amino-2-hydroxyphenyl)acetamide" chemical properties and structure

A Comprehensive Analysis of its Structure, Properties, and Synthetic Pathways for Researchers and Drug Development Professionals

Abstract

N-(5-Amino-2-hydroxyphenyl)acetamide (CAS No. 23184-60-3) is a substituted aromatic amide belonging to the aminophenol class of compounds. While its direct biological applications and detailed spectral characterizations are not extensively documented in peer-reviewed literature, its structure is of significant interest to medicinal chemists. This guide provides a thorough examination of its known chemical properties, molecular structure, and a proposed, high-fidelity synthetic pathway. By drawing expert comparisons with its well-characterized isomers, such as the widely used analgesic Paracetamol (N-(4-hydroxyphenyl)acetamide), this document offers predictive insights into its spectroscopic behavior and potential utility as a scaffold in drug discovery.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is foundational to all research. This compound is an isomer of several other aminophenol derivatives, and precise identification is crucial to avoid ambiguity. Its key identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 23184-60-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Common Synonyms | 3-Acetamido-4-hydroxyaniline, N1-Acetyl-6-hydroxybenzene-1,3-diamine | [1] |

| InChI Key | MHEVFARIRDCFEO-UHFFFAOYSA-N |

Molecular Structure and Physicochemical Properties

The molecule incorporates three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and an acetamido group (-NHCOCH₃). The relative positioning of these groups (ortho, meta, para) dictates the molecule's electronic properties, reactivity, and potential biological interactions.

Structural Analysis

dot

Caption: 2D Structure of this compound.

The hydroxyl and acetamido groups are ortho to each other, creating the potential for intramolecular hydrogen bonding. The amino group is meta to the acetamido group and para to the hydroxyl group. This specific arrangement influences the molecule's polarity, solubility, and crystal packing.

Physicochemical Data

Quantitative properties are essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Notes |

| Melting Point | 162 °C | Experimentally determined.[1] |

| Appearance | Solid (predicted) | Based on related compounds. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO (predicted). | Predicted based on functional groups. The presence of multiple H-bond donors/acceptors suggests some water solubility, enhanced in polar protic solvents. |

| pKa | Phenolic -OH: ~9-10; Aromatic -NH₂: ~4-5 (predicted) | Estimated based on substituent effects. The electron-donating amino group and electron-withdrawing acetamido group will modulate the acidity of the phenol and basicity of the amine compared to unsubstituted analogs. |

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a reliable and robust pathway can be designed based on well-established chemical transformations. The most logical approach involves the acetylation of a commercially available precursor followed by a selective reduction.

dot

Caption: Proposed two-step synthetic workflow.

Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation at each critical stage.

Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide (Intermediate)

This procedure is adapted from the well-documented acetylation of substituted aminophenols.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq) in a 1:4 mixture of acetonitrile and water.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution.

-

pH Adjustment: Add sodium bicarbonate (2.0-3.0 eq) portion-wise to the mixture. The key to this reaction is maintaining a weakly acidic to neutral pH (5.5-6.5) to ensure selective N-acetylation over O-acetylation of the phenol. Monitor with pH paper.

-

Precipitation & Isolation: A yellow precipitate of N-(2-hydroxy-5-nitrophenyl)acetamide will form. Continue stirring in the ice bath for 1-2 hours. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure intermediate.

-

Validation: Confirm the structure via melting point determination and spectroscopic analysis (¹H NMR, IR).

Step 2: Synthesis of this compound (Final Product)

This step involves the selective reduction of the nitro group to an amine, a standard and high-yielding transformation.

-

Reaction Setup: To a flask charged with N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq), add a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Reduction: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere with vigorous stirring at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation & Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound.

-

Validation: Confirm the final structure via melting point, High-Resolution Mass Spectrometry (HRMS), and spectroscopic analysis.

Spectroscopic Characterization (Predictive Analysis)

dot

Caption: Comparison of target compound and reference isomer.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Paracetamol shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted ring. Our target compound, being 1,2,4-trisubstituted, will exhibit a more complex splitting pattern. We predict three distinct signals in the aromatic region (approx. 6.5-7.5 ppm):

-

One doublet.

-

One doublet of doublets.

-

One doublet. The exact chemical shifts will be influenced by the combined electronic effects of the three substituents.

-

-

Amine (-NH₂) and Phenol (-OH) Protons: These will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

-

Amide (-NH) Proton: A sharp singlet, typically downfield (δ > 8.0 ppm).

-

Acetyl (-CH₃) Protons: A sharp singlet around δ 2.0-2.2 ppm, similar to Paracetamol.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of 168-172 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the oxygen (C-OH) and nitrogens (C-NH₂ and C-NHAc) will be the most downfield in the aromatic region.

-

Methyl Carbon: A signal around 24 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H Stretches: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the primary amine (-NH₂), and one band for the secondary amide (-NH).

-

C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of the amide carbonyl.

-

Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

While this compound itself has no widely reported applications, its structural motifs are prevalent in pharmacologically active molecules. Its class of compounds, aminophenols and acetanilides, are known to possess a range of biological activities.

-

Analgesic and Anti-inflammatory Potential: The core structure is isomeric to Paracetamol, a cornerstone analgesic and antipyretic.[3] Other isomers, such as N-(2-hydroxy phenyl) acetamide, have demonstrated anti-inflammatory and anti-arthritic properties in preclinical models.[4] This suggests that this compound could be a valuable candidate for screening in pain and inflammation assays.

-

Antimicrobial and Antitumor Scaffolds: Substituted acetamides and aminophenols serve as key intermediates in the synthesis of more complex heterocyclic systems with demonstrated antimicrobial or antitumor activities. The free amino group on the target molecule provides a reactive handle for derivatization, enabling the construction of compound libraries for high-throughput screening.

-

Chemical Intermediate: The compound is a classic example of a "building block" molecule. Each functional group can be selectively modified. The amine can be acylated, alkylated, or used in cyclization reactions; the phenol can be converted to an ether; and the amide can be hydrolyzed. This versatility makes it a potentially useful starting material for synthesizing novel chemical entities.

Safety and Handling

-

Hazard Classification: The compound is classified as an irritant.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound represents a molecule of latent potential for the drug discovery and chemical synthesis communities. Although detailed characterization is not yet prevalent in scientific literature, its structural relationship to well-known pharmaceuticals and its versatile array of functional groups mark it as an intriguing scaffold. This guide provides the foundational knowledge of its identity, properties, and a robust synthetic strategy, empowering researchers to confidently synthesize and explore the potential of this and related compounds in the development of novel therapeutic agents.

References

-

Naik, S., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]

-

Wikipedia. (2026). Paracetamol. Retrieved January 17, 2026, from [Link]

-

Rasool, M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(12), 1564-1570. Available at: [Link]

Sources

Spectroscopic Blueprint of N-(5-Amino-2-hydroxyphenyl)acetamide: A Technical Guide for Structural Elucidation

Abstract

N-(5-Amino-2-hydroxyphenyl)acetamide, a substituted aminophenol, holds significant potential in medicinal chemistry and materials science. Its structural integrity is paramount to its function and reactivity. This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, empowering researchers, scientists, and drug development professionals with the methodologies and interpretative insights necessary for unambiguous structural verification. While direct, publicly available spectral data for this specific molecule is limited, this guide establishes a robust protocol for data acquisition and provides a detailed analysis of expected spectral features based on its molecular architecture and data from analogous compounds.

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug development and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. For a molecule like this compound, with its multiple functional groups and substitution pattern on an aromatic ring, a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal characterization.

This guide is structured to provide not only the theoretical underpinnings of the expected spectroscopic signatures of this compound but also to offer detailed, field-proven protocols for obtaining high-quality data. By understanding the "why" behind the experimental choices, researchers can ensure the generation of reliable and reproducible results.

Predicted Spectroscopic Profile of this compound

Based on the known structure of this compound (CAS No. 23184-60-3), we can predict the key features in its NMR, IR, and MS spectra. These predictions serve as a valuable roadmap for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Acetyl (CH₃) | ~2.0 - 2.2 | Singlet | 3H | The methyl protons of the acetamide group are not coupled to other protons. |

| Aromatic (H-3) | ~6.7 - 6.9 | Doublet | 1H | Coupled to H-4. |

| Aromatic (H-4) | ~6.5 - 6.7 | Doublet of doublets | 1H | Coupled to H-3 and H-6. |

| Aromatic (H-6) | ~6.8 - 7.0 | Doublet | 1H | Coupled to H-4. |

| Amino (NH₂) | Broad singlet | 2H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. | |

| Hydroxyl (OH) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. | |

| Amide (NH) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl (CH₃) | ~23 - 25 | Aliphatic methyl carbon. |

| Acetyl (C=O) | ~168 - 172 | Amide carbonyl carbon. |

| Aromatic (C-1) | ~145 - 150 | Carbon bearing the hydroxyl group. |

| Aromatic (C-2) | ~115 - 120 | Carbon bearing the acetamide group. |

| Aromatic (C-3) | ~118 - 122 | Aromatic CH. |

| Aromatic (C-4) | ~110 - 115 | Aromatic CH. |

| Aromatic (C-5) | ~140 - 145 | Carbon bearing the amino group. |

| Aromatic (C-6) | ~120 - 125 | Aromatic CH. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong | Hydrogen bonding can significantly broaden this peak. |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| N-H Stretch (Amide) | ~3300 | Medium | Often appears as a shoulder on the O-H or amine N-H bands. |

| C=O Stretch (Amide) | 1640 - 1680 | Strong | Characteristic amide I band. |

| N-H Bend (Amine) | 1590 - 1650 | Medium | Scissoring vibration. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-N Stretch (Amide/Amine) | 1200 - 1350 | Medium | |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₁₀N₂O₂) is 166.0742 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 166.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 123, and potential cleavages of the aromatic ring.

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a detailed, step-by-step methodology for acquiring high-quality spectroscopic data for this compound.

Workflow for Spectroscopic Data Acquisition

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this type of compound as it can dissolve polar compounds and the labile protons (OH, NH, NH₂) are often observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the presence of exchangeable protons (OH, NH₂, NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: If using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The choice of ionization technique is critical.

-

Electron Ionization (EI): Provides detailed fragmentation patterns, which can be useful for structural elucidation.

-

Electrospray Ionization (ESI): A softer ionization technique that is less likely to cause fragmentation and will likely show a strong protonated molecular ion peak [M+H]⁺ at m/z 167.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Authoritative Grounding and Mechanistic Insights

The interpretation of spectroscopic data is grounded in the fundamental principles of quantum mechanics and the well-established correlations between molecular structure and spectral features. For instance, the chemical shift in NMR is governed by the local electronic environment of a nucleus, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. In IR spectroscopy, the vibrational frequencies of bonds are determined by the masses of the bonded atoms and the strength of the chemical bond, as described by Hooke's Law.

The fragmentation patterns observed in mass spectrometry are governed by the stability of the resulting ions and neutral fragments. Understanding these principles allows for the logical deduction of a molecule's structure from its spectral data.

Conclusion: A Pathway to Confident Characterization

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the predictive spectral information, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this important compound. The integration of NMR, IR, and MS provides a self-validating system, ensuring the scientific integrity of any subsequent research.

References

An In-depth Technical Guide to N-(5-Amino-2-hydroxyphenyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-hydroxyphenyl)acetamide, with the CAS number 23184-60-3, is a substituted aromatic amide that holds significance as a versatile intermediate in the synthesis of various organic compounds. Also known by its synonym 3-Amino-4-hydroxyacetanilide, this molecule's structure, featuring a hydroxyl group, an amino group, and an acetamido group on a benzene ring, provides multiple reactive sites for chemical modifications. This strategic arrangement of functional groups makes it a valuable building block in the development of pharmaceuticals and as a precursor in the synthesis of specialized dyes. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway with underlying mechanistic insights, and a discussion of its current and potential applications in research and industry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups, along with the amide linkage, dictates its solubility, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-4-hydroxyacetanilide, 5'-Amino-2'-hydroxyacetanilide | N/A |

| CAS Number | 23184-60-3 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | Off-White to Light Brown Powder | N/A |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | N/A |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the selective acetylation of 2-amino-4-nitrophenol, followed by the catalytic reduction of the nitro group. This pathway is favored due to the ready availability of the starting material and the high yields achievable under controlled conditions.

Step 1: Acetylation of 2-Amino-4-nitrophenol to N-(2-hydroxy-5-nitrophenyl)acetamide

The initial step involves the chemoselective acetylation of the amino group of 2-amino-4-nitrophenol. The amino group is a stronger nucleophile than the hydroxyl group, allowing for preferential reaction with an acetylating agent such as acetic anhydride. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the starting material.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-nitrophenol in a suitable solvent like glacial acetic acid or a mixture of acetonitrile and water.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.

-

Acetylation: Slowly add acetic anhydride to the cooled solution with continuous stirring. The molar ratio of acetic anhydride to 2-amino-4-nitrophenol should be approximately 1.1:1 to ensure complete acetylation of the amino group while minimizing side reactions.

-

Neutralization and Precipitation: After the addition is complete, continue stirring at a low temperature for a designated period. Subsequently, carefully add a weak base, such as sodium bicarbonate solution, to neutralize the acetic acid and any unreacted acetic anhydride. This will cause the product, N-(2-hydroxy-5-nitrophenyl)acetamide, to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic impurities, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Causality of Experimental Choices:

-

Chemoselectivity: The higher nucleophilicity of the aromatic amino group compared to the phenolic hydroxyl group directs the acetylation to the desired position.

-

Temperature Control: Maintaining a low temperature during the addition of acetic anhydride is crucial to prevent side reactions, such as the O-acetylation of the hydroxyl group, and to ensure the stability of the reactants and products.

-

Purification: Recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the intermediate for the subsequent reduction step.

Step 2: Catalytic Reduction of N-(2-hydroxy-5-nitrophenyl)acetamide

The final step in the synthesis is the reduction of the nitro group of N-(2-hydroxy-5-nitrophenyl)acetamide to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of a suitable catalyst, such as 10% Palladium on Carbon (Pd/C), in a solvent like ethanol or methanol.

-

Addition of Substrate: Add the synthesized N-(2-hydroxy-5-nitrophenyl)acetamide to the catalyst slurry.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to a desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.

-

Solvent Choice: Polar protic solvents like ethanol or methanol are excellent choices for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

-

Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. It is imperative to handle the catalyst with care, preferably under a wet or inert atmosphere, and to ensure proper purging of the reaction vessel before and after the reaction.

Caption: Synthetic workflow for this compound.

Analytical Characterization

While specific experimental spectral data for this compound is not widely available in public literature, its structure can be confirmed using standard analytical techniques. The following table outlines the expected characteristic signals.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring. Singlets for the acetyl methyl protons and broad singlets for the amino and hydroxyl protons, which are exchangeable with D₂O. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the acetamido group, and six aromatic carbons with chemical shifts influenced by the electron-donating and electron-withdrawing nature of the substituents. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, O-H stretching of the phenol, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band). |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ) and characteristic fragmentation patterns. |

Applications in Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in various synthetic endeavors, particularly in the fields of dye chemistry and pharmaceutical development.

Intermediate for Azo Dyes

The primary amino group on the aromatic ring of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes. The presence of the hydroxyl and acetamido groups can influence the final color and properties of the dye, such as its solubility and fastness. These groups can also serve as sites for further chemical modification to fine-tune the dye's characteristics for specific applications, including textile dyeing and as indicators.

An In-Depth Technical Guide to the Physical and Solubility Properties of N-(5-Amino-2-hydroxyphenyl)acetamide

Introduction

N-(5-Amino-2-hydroxyphenyl)acetamide, a substituted acetanilide, represents a class of compounds of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a hydroxyl group, an amino group, and an acetamide moiety on a phenyl ring, provides multiple points for potential biological interactions and chemical modifications. A thorough understanding of its fundamental physical and solubility properties is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Recognizing that publicly available experimental data for this specific molecule is limited, this document also serves as a practical handbook, offering detailed, field-proven experimental protocols for researchers to determine these vital parameters in their own laboratories. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring that researchers can execute these protocols with a deep understanding of the "why" behind the "how," thus ensuring data integrity and reproducibility.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical properties is essential for its handling, characterization, and application. The following table summarizes the available and predicted data for this compound. It is crucial to note that where experimental data is unavailable, values have been derived from computational models, and this distinction is clearly marked.

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | Experimental | N/A |

| Molecular Weight | 166.18 g/mol | Calculated | N/A |

| Melting Point | 162 °C | Experimental | [1] |

| Boiling Point | 437.9 °C at 760 mmHg | Predicted | N/A |

| Density | 1.4 g/cm³ | Predicted | N/A |

| pKa (Acidic - Phenolic OH) | ~9.5 | Predicted | N/A |

| pKa (Basic - Amino Group) | ~4.2 | Predicted | N/A |

Solubility Characteristics

The solubility of a compound in various solvent systems is a critical determinant of its utility in both biological assays and synthetic transformations. While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its structure and data from analogous compounds suggests the following profile. For definitive quantitative analysis, the shake-flask method detailed in the subsequent section is recommended.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The presence of polar functional groups (hydroxyl, amino, amide) allows for hydrogen bonding with water, but the aromatic ring contributes to hydrophobicity. |

| Ethanol | Polar Protic | Soluble | The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) character, making it a good solvent for compounds with mixed polarity like the target molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for some degree of dissolution, though likely less than more polar solvents like DMSO and ethanol. |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical and solubility properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination via the Capillary Method

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted and reliable technique for its determination.[2][3][4][5]

Causality Behind Experimental Choices: This method is chosen for its precision and the small sample quantity required. The gradual heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Packing the sample tightly prevents air pockets and ensures uniform heat transfer.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Precise Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

Caption: Workflow for Melting Point Determination.

Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9]

Causality Behind Experimental Choices: This method ensures that the solvent becomes saturated with the solute, representing the true thermodynamic solubility limit at a specific temperature. Agitation is critical to maximize the surface area of the solid in contact with the solvent, accelerating the establishment of equilibrium. Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis to prevent artificially high concentration readings.

Step-by-Step Protocol:

-

Preparation: To a series of vials, add a pre-weighed excess amount of this compound. A visible amount of undissolved solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the vials and collect the supernatant.

-

Analysis: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups in a molecule.[10][11]

Causality Behind Experimental Choices: This technique relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the ionizable group is half-titrated (i.e., when the concentrations of the protonated and deprotonated forms are equal). This point is identified as the midpoint of the buffer region in the titration curve. Using an inert gas purge removes dissolved CO₂, which can interfere with the pH measurements, especially when titrating with a base.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide.

-

Titration: For the determination of the acidic pKa (phenolic OH), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For the basic pKa (amino group), titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, which is the midpoint of the flattest region of the titration curve (the buffer region).

Caption: Workflow for pKa Determination.

Illustrative Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the three different substituents. Signals for the amine (NH₂), hydroxyl (OH), and amide (NH) protons would also be present, often as broad singlets. A sharp singlet corresponding to the methyl (CH₃) protons of the acetamide group would be observed in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetamide group would appear significantly downfield. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern on the benzene ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group, N-H stretching vibrations for the primary amine and the secondary amide, a strong C=O stretch for the amide carbonyl, and C-N stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the molecule.

Conclusion

This technical guide provides a foundational understanding of the physical and solubility properties of this compound, tailored for researchers, scientists, and drug development professionals. While a comprehensive set of experimentally determined data is yet to be fully established in the public domain, this document consolidates the available information and, more importantly, equips researchers with robust, validated protocols to determine these critical parameters. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the confident progression of this compound and its derivatives in the research and development landscape.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

- Avdeef, A. (2012).

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) [hmdb.ca]

- 3. air.unimi.it [air.unimi.it]

- 4. 946753-98-6|N-(5-Amino-2-methylphenyl)-2-(dimethylamino)acetamide|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 7. Acetamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 8. Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Acetamide [webbook.nist.gov]

- 10. Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-, [webbook.nist.gov]

- 11. N1-(5-Amino-2-methylphenyl)acetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Versatile Scaffolding of N-(5-Amino-2-hydroxyphenyl)acetamide in Heterocyclic Synthesis: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic selection of foundational building blocks is paramount to the successful development of new therapeutic agents. This in-depth technical guide focuses on the utility of N-(5-Amino-2-hydroxyphenyl)acetamide, a highly functionalized aromatic precursor, in the synthesis of diverse heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and application in constructing pharmacologically relevant scaffolds, with a primary focus on benzoxazoles, and potential forays into benzimidazoles and phenoxazines. Through detailed protocols, mechanistic elucidation, and an exploration of the biological significance of the resulting compounds, this document serves as a practical resource for leveraging this versatile building block in drug discovery programs.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-acetamido-3-aminophenol, is an aromatic compound distinguished by its trifunctional nature. The molecule possesses a hydroxyl group, a primary amino group, and an acetamido group strategically positioned on a benzene ring. This unique arrangement of ortho-amino-hydroxyl functionality, coupled with the modulating influence of the acetamido group, makes it an exceptionally valuable precursor for the synthesis of a variety of fused heterocyclic systems.

The acetamido group not only influences the electronic properties of the aromatic ring but also offers a handle for further derivatization, allowing for the fine-tuning of the physicochemical properties and biological activity of the final heterocyclic products. The primary amino and hydroxyl groups are perfectly poised for intramolecular cyclization reactions, providing a convergent and efficient route to complex molecular scaffolds. This guide will explore the synthesis of this key building block and its subsequent transformation into heterocycles of significant interest in drug development.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. While a direct, one-step synthesis is not prominently reported, a logical and experimentally validated pathway can be devised from readily available starting materials. A common strategy involves the functionalization of p-aminophenol.

A plausible multi-step synthesis begins with the acetylation of p-aminophenol, followed by nitration and subsequent reduction of the nitro group to the desired amine. A patented process for a key intermediate, 4-amino-3-nitrophenol, provides a strong foundation for this approach[1].

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Amino-3-nitrophenol (Intermediate)

This protocol is adapted from a patented method[1].

-

Acetylation: In a suitable reaction vessel, p-aminophenol (1 equivalent) is treated with an excess of acetic anhydride (2-3 equivalents). The reaction can be carried out neat or in a solvent like glacial acetic acid. The mixture is heated to reflux for approximately 2 hours.

-

Nitration: After cooling the reaction mixture, nitric acid (a mixture of 98% and 65% nitric acid can be used) is added dropwise while maintaining a low temperature. The reaction is stirred for an additional 1-2 hours.

-

Hydrolysis: The resulting 4-acetoxy-2-acetamino nitrobenzene is then hydrolyzed using a solution of sodium hydroxide (3-5 equivalents) at a temperature between 50-100°C.

-

Work-up and Isolation: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to precipitate the 4-amino-3-nitrophenol. The solid is collected by filtration, washed with water, and dried.

Final Step: Reduction to this compound

The final step involves the selective reduction of the nitro group of 4-amino-3-nitrophenol to an amine, followed by acetylation of the newly formed amino group. Standard reduction conditions, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., with iron powder in acetic acid), are expected to be effective. Subsequent acetylation with acetic anhydride would yield the target molecule.

Application in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds

The true utility of this compound lies in its ability to serve as a versatile precursor for a range of heterocyclic systems. The ortho-disposed amino and hydroxyl groups are the key reactive sites for cyclization reactions.

Benzoxazoles: A Prominent Class of Bioactive Molecules

Benzoxazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3][4]. The condensation of this compound with various carboxylic acids or their derivatives provides a direct and efficient route to 2-substituted-5-acetamidobenzoxazoles.

General Reaction Scheme:

Sources

- 1. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 2. Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. rsc.org [rsc.org]

"N-(5-Amino-2-hydroxyphenyl)acetamide" derivatives and analogs

An In-depth Technical Guide to N-(5-Amino-2-hydroxyphenyl)acetamide: Derivatives, Analogs, and Therapeutic Frontiers

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds that serve as a foundation for diverse therapeutic agents is a paramount objective. This compound, a seemingly simple organic molecule with the chemical formula C₈H₁₀N₂O₂, emerges as such a promising entity.[1] While not a therapeutic agent in its own right, its unique arrangement of functional groups—a hydroxyl, a primary amine, and an acetamide moiety on a phenyl ring—provides a rich platform for chemical modification. This guide offers an in-depth exploration of this core structure, charting a course from its fundamental chemistry and synthesis to the broad spectrum of biological activities exhibited by its derivatives and analogs. We will dissect the causal relationships between structural modifications and functional outcomes, present validated experimental protocols, and map out future directions for researchers, scientists, and drug development professionals dedicated to innovating in this chemical space.

Section 1: The this compound Core

Molecular Profile and Physicochemical Properties

This compound, also known as 5'-Amino-2'-hydroxyacetanilide, possesses a molecular weight of approximately 166.18 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and potential for forming a wide array of derivatives. The hydroxyl group is a hydrogen bond donor and can be a target for etherification or esterification. The amino group is nucleophilic and a key site for amidation, alkylation, or diazotization reactions. The aromatic ring itself can undergo electrophilic substitution, although the activating effects of the hydroxyl and amino groups are tempered by the deactivating acetamido group. This inherent chemical versatility is the primary reason it is considered a valuable starting material for creating libraries of compounds for biological screening.[1][2][3]

Strategic Importance in Medicinal Chemistry

The true value of the this compound scaffold lies in its role as a precursor or "building block" for more complex, biologically active molecules.[1][2] By systematically modifying its functional groups, chemists can fine-tune properties like solubility, lipophilicity, metabolic stability, and target binding affinity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and has led to the development of derivatives with a remarkable range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticoagulant activities.[4][5][6]

Section 2: Synthesis and Derivatization Strategies

The synthesis of this compound derivatives typically involves multi-step processes where the core is either constructed from simpler precursors or used as a starting point for further functionalization.

General Synthetic Pathways

A common approach to synthesizing acetamide derivatives involves the reaction of an appropriate amine with an acylating agent. For instance, the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a robust method for forming the amide bond.[5] The synthesis of the core scaffold itself often starts from a nitrophenol precursor, where the nitro group is reduced to an amine at a suitable stage in the synthetic sequence.

The diagram below illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.

Caption: Generalized synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of an N-Aryl Acetamide Derivative

This protocol is a representative example based on common laboratory procedures for amide synthesis.[5][7] It is a self-validating system; successful synthesis is confirmed by characterization techniques like NMR and Mass Spectrometry, ensuring the identity and purity of the final product.

Objective: To synthesize an N-aryl acetamide derivative from a primary amine and an acyl chloride.

Materials:

-

Substituted aniline (1 equivalent)

-

Acetyl chloride or other suitable acyl chloride (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.2 equivalents)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve the substituted aniline (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-